molecular formula C9H5N B1307882 4-Ethynylbenzonitrile CAS No. 3032-92-6

4-Ethynylbenzonitrile

Cat. No.: B1307882
CAS No.: 3032-92-6
M. Wt: 127.14 g/mol
InChI Key: LAGNMUUUMQJXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylbenzonitrile is an organic compound with the molecular formula C₉H₅N. It is a pale yellow solid at room temperature and is slightly soluble in water. This compound is known for its stability in air but can decompose at high temperatures. It is used as an important intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenylboronic acid with copper(II) chloride in chloroform. The reaction conditions typically include room temperature and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethynylbenzonitrile involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The compound’s ethynyl and nitrile groups allow it to form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals .

Comparison with Similar Compounds

  • 4-Cyanophenylacetylene
  • 4-Ethynylaniline
  • 4-Ethynylbiphenyl
  • 4-Ethynylbenzoate

Comparison: 4-Ethynylbenzonitrile is unique due to its combination of an ethynyl group and a nitrile group, which provides it with distinct reactivity and stability. Compared to similar compounds, it offers a balance of electronic properties and steric effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGNMUUUMQJXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404122
Record name 4-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3032-92-6
Record name 4-Ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynylbenzonitrile
Reactant of Route 2
4-Ethynylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Ethynylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Ethynylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Ethynylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Ethynylbenzonitrile
Customer
Q & A

A: 4-Ethynylbenzonitrile, when combined with silver triflate (AgOTf), forms crystalline structures with a consistent pseudohexagonal porous framework. [] This architecture arises from the coordination of the nitrile group (C≡N) with the silver ion and the ability of the ethynyl group (C≡C) to participate in π-π interactions. The size of the pores within this framework can be modified by introducing various pendant groups to the central benzene ring of this compound or by elongating the spacer units connecting the central benzene ring and the nitrile groups. []

A: Spectroscopic investigations reveal that this compound interacts with water molecules primarily through its nitrile group (C≡N), forming a cyclic complex stabilized by C-H...O and O-H...π hydrogen bonds. [] Interestingly, this interaction pattern differs significantly from that observed with phenylacetylene and fluorophenylacetylenes, highlighting the influence of the nitrile group on the molecule's hydrogen bonding behavior. []

A: Yes, this compound serves as a key component in the organic semiconductor material CYT-1 (4-ethylbenzoyl-3-(this compound-phenyl)-thiourea). [] The presence of both the -NH-C=O and the acetylide -C≡C groups in CYT-1 provides potential active sites for hydrogen bonding and π-π interactions with carbon dioxide (CO2). This interaction mechanism allows for the development of chemiresistive CO2 sensors based on CYT-1. []

A: Incorporating this compound as a substituent in BODIPY dyes leads to a redshift in both absorption and emission spectra compared to unsubstituted BODIPYs. [] This shift can be attributed to the electron-withdrawing nature of the nitrile group, which enhances the intramolecular charge transfer within the BODIPY molecule. The extent of this shift is further modulated by the nature of other substituents present on the BODIPY core, with electron-donating groups causing a blueshift and electron-withdrawing groups enhancing the redshift. []

A: this compound is a versatile ligand in the synthesis of ruthenium complexes. For example, it reacts with a ruthenium azido complex ([Ru]–N3, where [Ru] = (η5-C5H5)(dppe)Ru, dppe = Ph2PCH2CH2PPh2) to yield N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes through a [3 + 2] cycloaddition reaction. [] Additionally, the molecule 1,3,5-tris(this compound)benzene, featuring three this compound units, has been explored as a platform for constructing trimetallic ruthenium complexes. [] These complexes hold potential applications in various fields, including catalysis and materials science.

A: The trans-Pt(PMe3)2(C≡CC6H4CN)2 organometallic ligand, synthesized from this compound, demonstrates surprising flexibility when forming two-dimensional coordination polymers with CuX salts (X = Br, I). [] Despite its rigid structure, the ligand undergoes significant distortions in its C≡C-C angles and rotations around its Pt-CC bonds to accommodate the formation of these layered polymers. These structural changes within the ligand result in red-shifted emissions, highlighting the impact of ligand flexibility on the photophysical properties of coordination polymers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.